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molecular formula C11H12O2 B7866115 1-(3-Methylphenyl)-1,3-butanedione CAS No. 61551-89-1

1-(3-Methylphenyl)-1,3-butanedione

Cat. No. B7866115
M. Wt: 176.21 g/mol
InChI Key: PXAQHQDPAVFKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.72 mL of 3′-methylacetophenone and 3.95 mL of EtOAc to yield 2.94 grams of Intermediate 21 as an oil: 1H NMR (400 MHz, CDCl3enol form) δ7.70 (m, 2H), 7.34 (m, 2H), 6.17 (s, 1H), 2.41 (s, 3H), 2.20 (s, 3H); low resolution MS (ES)m/e 177.1 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Name
Quantity
3.95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]C1C=C(C(=O)C)C=CC=1>CCOC(C)=O>[CH3:14][C:5]1[CH:6]=[C:1]([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH3:10])[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
2.72 mL
Type
reactant
Smiles
CC=1C=C(C=CC1)C(C)=O
Name
Quantity
3.95 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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